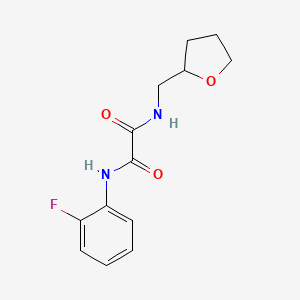

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as Fomopepimut, and its chemical formula is C16H18FNO2.

Aplicaciones Científicas De Investigación

Discovery of Selective Inhibitors

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide derivatives have been identified as potent and selective inhibitors in medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. Due to their in vivo efficacy and favorable pharmacokinetic profiles, these derivatives have advanced into clinical trials (Schroeder et al., 2009).

Radioprotective Activity

Compounds with fluorine-containing amides, similar to N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide, have been synthesized for radioprotective activity. These compounds showed promising results in reducing radiation damage, highlighting their potential utility in protective treatments (Vasil'eva & Rozhkov, 1992).

Intramolecular Hydrogen Bonding Studies

Research into the structural investigation of oxamide derivatives, like N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide, has been conducted. These studies focus on intramolecular hydrogen bonding, which is crucial for understanding the stability and reactivity of such compounds (Martínez-Martínez et al., 1998).

Fluorescent “Off−On” Behavior in Chemosensors

Some oxamide derivatives exhibit fluorescent “off-on” behavior, useful in the development of chemosensors. These sensors display significant changes in fluorescence intensity upon interaction with specific metal ions, making them valuable in analytical chemistry (Morozumi, Anada, & Nakamura, 2001).

Synthesis and Characterization for Biological Evaluation

Derivatives of N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide have been synthesized and characterized for various biological evaluations, including antibacterial and antifungal activities. These studies are crucial in the development of new therapeutic agents (Velupillai, Shingare, & Mane, 2015).

Anticancer Activity and Molecular Docking

Research on dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands has shown in vitro anticancer activities. These compounds have been investigated for their reactivity towards DNA and protein, indicating their potential in cancer therapy (Zheng et al., 2015).

Propiedades

IUPAC Name |

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNZBXROJWAFLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)

![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365005.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)

![5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2365011.png)

![1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365014.png)

![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)

![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)